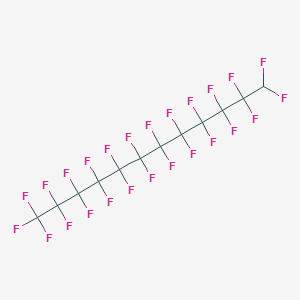

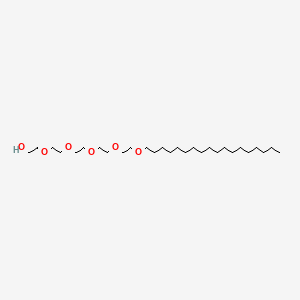

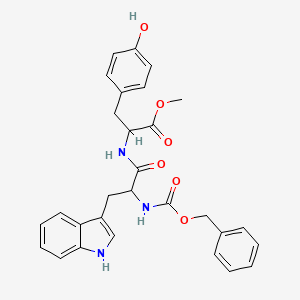

![molecular formula C8H10N2O2S B1636508 3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid CAS No. 682327-09-9](/img/structure/B1636508.png)

3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid

Übersicht

Beschreibung

“3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid” is a compound that belongs to the class of fused azaheterocycles . These compounds have emerged as impressive therapeutic agents and have been used in the pharmaceutical industry for the treatment of various diseases .

Synthesis Analysis

The synthesis of this compound has been accomplished through a regioselective process. This involves the reaction of tetrahydropyrimidine-2 (H)-thione with α-bromo-1,3-diketones, generated in situ from 1,3-diketones and NBS . This process uses visible light as an inexpensive, green, and renewable energy source under mild reaction conditions .Molecular Structure Analysis

The regioisomer of this compound was characterized unambiguously by 2D-NMR [1H-13C] HMBC and [1H-13C] HMQC spectroscopy .Chemical Reactions Analysis

The reaction involved in the synthesis of this compound is a regioselective process. It involves the reaction of tetrahydropyrimidine-2 (H)-thione with α-bromo-1,3-diketones .Wissenschaftliche Forschungsanwendungen

Medicine: Potential Therapeutic Agent

This compound has been explored for its potential therapeutic applications. In medicine, thiazolo[3,2-a]pyrimidine derivatives are known for their pharmacological properties . They have been studied for their anti-inflammatory and antinociceptive activities, which could make them valuable in the development of new pain relief medications .

Agriculture: Crop Protection Chemicals

In the agricultural sector, compounds like 3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid could be used to synthesize new chemicals for crop protection. Their structural properties may be conducive to creating pesticides or herbicides that are more effective and environmentally friendly .

Material Science: Advanced Material Synthesis

Material scientists could utilize this compound in the synthesis of advanced materials. Its molecular structure could be beneficial in creating new polymers or coatings with unique properties, such as increased durability or resistance to environmental stressors .

Environmental Science: Pollution Remediation

The compound’s reactivity and potential to form stable bonds make it a candidate for environmental science applications, particularly in pollution remediation. It could be used to create absorbents or catalysts that help in the breakdown of pollutants or their conversion to less harmful substances .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, thiazolo[3,2-a]pyrimidine derivatives have been studied for their enzyme inhibition properties. This compound could be used in research to understand enzyme mechanisms or to develop inhibitors that can regulate biochemical pathways involved in diseases .

Pharmacology: Drug Development

Pharmacologically, this compound and its derivatives have been evaluated for their potential as drug candidates. They have shown promise in in vitro studies for cytotoxic activities against various cancer cell lines, indicating potential use in cancer therapy .

Chemical Synthesis: Building Block for Heterocyclic Compounds

Chemists may use this compound as a building block for synthesizing a wide range of heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes .

Computational Chemistry: Molecular Docking Studies

Finally, in computational chemistry, this compound’s structure could be used in molecular docking studies to predict how it interacts with biological targets. This is essential in the design of new drugs and understanding their mode of action .

Wirkmechanismus

The mechanism of action of this compound involves binding with biomolecules. Computational molecular docking studies were carried out to examine the interaction of thiazolo[3,2-a]pyrimidines with calf-thymus DNA (ct-DNA) and Bovine Serum Albumin (BSA) . The results revealed that thiazolo[3,2-a]pyrimidines offer groove bindings with DNA and showed moderate bindings with BSA .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-6(7(11)12)13-8-9-3-2-4-10(5)8/h2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXNJNSDKDLPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NCCCN12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

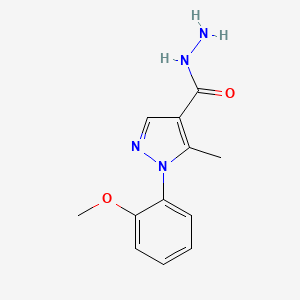

![1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde](/img/structure/B1636436.png)

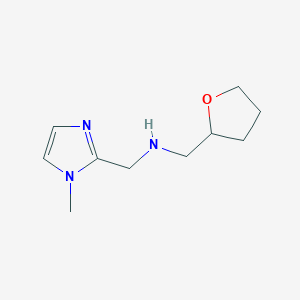

![Tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate](/img/structure/B1636437.png)

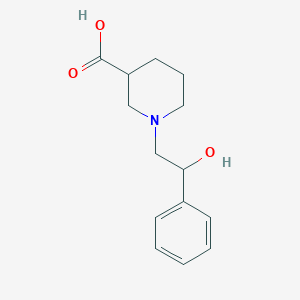

![2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B1636497.png)

![N-(4-nitrophenyl)-4-[4-(N-(4-nitrophenyl)anilino)phenyl]-N-phenylaniline](/img/structure/B1636506.png)